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Compound of Interest

Compound Name: Cilazapril hydrochloride

Cat. No.: B15578249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of

cilazapril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor. The

document details its mechanism of action, pharmacokinetic and pharmacodynamic properties,

and clinical efficacy, supported by quantitative data, detailed experimental protocols, and visual

representations of key pathways and workflows.

Core Mechanism of Action
Cilazapril is a prodrug that undergoes rapid hydrolysis in the liver to its active metabolite,

cilazaprilat.[1][2] Cilazaprilat is a potent, competitive inhibitor of the angiotensin-converting

enzyme (ACE), also known as kininase II.[1][3] ACE plays a crucial role in the renin-

angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular

homeostasis.

By inhibiting ACE, cilazaprilat prevents the conversion of the inactive decapeptide angiotensin I

to the potent vasoconstrictor angiotensin II.[1][3] This inhibition leads to a cascade of effects,

including reduced peripheral vascular resistance, decreased aldosterone secretion from the

adrenal cortex, and a subsequent reduction in sodium and water retention.[1][3] The decrease

in angiotensin II levels also leads to an increase in plasma renin activity due to the loss of

negative feedback on renin release.[3] Furthermore, the inhibition of kininase II activity by

cilazaprilat leads to an accumulation of bradykinin, a potent vasodilator, which may further

contribute to the antihypertensive effect of cilazapril.
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Figure 1: RAAS pathway and cilazaprilat inhibition.

Pharmacokinetic Profile
The pharmacokinetic properties of cilazapril and its active metabolite, cilazaprilat, have been

extensively studied in healthy volunteers and patient populations.
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Parameter Cilazapril Cilazaprilat Reference(s)

Absorption Rapidly absorbed
Formed from

hydrolysis of cilazapril
[4]

Bioavailability -

Approximately 57%

(based on urinary

recovery)

[4]

Time to Peak Plasma

Concentration (Tmax)
~0.83 hours ~1.7-2.0 hours [4]

Metabolism
Rapidly hydrolyzed in

the liver to cilazaprilat
- [1][2]

Elimination Half-life
~1.3 hours (single

elimination)

Biphasic: ~1.7-1.8

hours (initial), ~30-50

hours (terminal)

[1][4]

Excretion -
Primarily via urine,

unchanged
[4]

Effect of Food

Delays and reduces

absorption to a minor

extent

Cmax decreased by

~30%, Tmax delayed

by ~1 hour, AUC

decreased by ~14%

[4][5]

Pharmacodynamic Profile
The pharmacodynamic effects of cilazapril are primarily attributable to the ACE inhibitory

activity of cilazaprilat.
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Parameter Value Reference(s)

IC50 (Cilazaprilat) ~1 ng/mL in plasma [6]

Plasma ACE Inhibition
>90% inhibition needed for

blood pressure reduction
[6][7]

Onset of Action
Antihypertensive effect

apparent within the first hour
[3]

Peak Effect

Maximum effect observed

between 3 and 7 hours after

dosing

[3]

Duration of Action Maintained for up to 24 hours [3]

Effect on Heart Rate No significant change [2][3]

Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric
Method)
This protocol is adapted from methods utilizing the substrate hippuryl-L-histidyl-L-leucine

(HHL).

Objective: To determine the in vitro inhibitory activity of a compound on angiotensin-converting

enzyme.

Materials:

Angiotensin-Converting Enzyme (ACE) from rabbit lung

Hippuryl-L-histidyl-L-leucine (HHL)

Potassium phosphate buffer (0.1 M) containing 0.2 M NaCl, pH 8.3

Test compound (e.g., cilazaprilat) and control inhibitor (e.g., captopril) solutions

1 M Hydrochloric acid (HCl)
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Ethyl acetate

Deionized water

UV-VIS Spectrophotometer

Procedure:

Prepare solutions of the test compound and a standard inhibitor (captopril) at various

concentrations.

In a microcentrifuge tube, mix 50 µL of the test compound or standard solution with 50 µL of

ACE solution (0.05 mU/µL).

Pre-incubate the mixture for 10 minutes at 37°C.

Initiate the enzymatic reaction by adding 150 µL of 6.5 mM HHL solution.

Incubate the reaction mixture for 60 minutes at 37°C.

Stop the reaction by adding 250 µL of 1 M HCl.

Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing.

Centrifuge the mixture at 3000 rpm for 15 minutes to separate the layers.

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

Evaporate the ethyl acetate in a water bath at 80°C.

Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.

Measure the absorbance of the solution at 228 nm using a UV-VIS spectrophotometer.

Calculate the percentage of ACE inhibition and determine the IC50 value.

In Vivo Animal Model: Two-Kidney, One-Clip (2K1C)
Goldblatt Hypertension in Dogs
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This model is used to induce renovascular hypertension to study the effects of antihypertensive

drugs.

Objective: To create a model of renovascular hypertension in dogs for evaluating the efficacy of

cilazapril.

Surgical Procedure:

Anesthetize the dog following institutional guidelines.

Under aseptic conditions, perform a flank incision to expose the left renal artery.

Carefully dissect the renal artery from the surrounding tissues.

Place a solid, U-shaped silver clip around the renal artery to partially constrict it, inducing a

reduction in renal blood flow. The degree of constriction can be varied to produce different

levels of hypertension.

Close the incision in layers.

Allow the animal to recover from surgery with appropriate post-operative care, including

analgesics.

Monitor blood pressure regularly (e.g., using a tail-cuff method or telemetry) to confirm the

development of hypertension over the following weeks.

Experimental Workflow for Preclinical Evaluation of
Cilazapril
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Figure 2: Preclinical evaluation workflow for cilazapril.

Clinical Efficacy
Cilazapril has demonstrated significant efficacy in the treatment of mild to moderate essential

hypertension and congestive heart failure in numerous clinical trials.

Essential Hypertension
In a multicenter, open-label study involving 83 elderly patients with essential hypertension,

cilazapril monotherapy (1-5 mg once daily) for 12 weeks resulted in a mean decrease in sitting
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diastolic blood pressure of 13.3 mmHg from a baseline of 102.7 mmHg.[8] Seventy-five percent

of patients experienced a decrease of 10 mmHg or more, and 60% achieved normalization of

their diastolic blood pressure.[8]

Another multicenter, double-blind, dose-response trial evaluated cilazapril (2.5 mg and 5 mg)

against a placebo for 4 to 8 weeks in patients with mild to moderate essential hypertension.[8]

Both doses of cilazapril produced statistically significant reductions in sitting diastolic blood

pressure compared to placebo.

Clinical Trial Design: A Representative Example
A typical clinical trial evaluating cilazapril for essential hypertension follows a randomized,

double-blind, placebo-controlled, parallel-group design.

Inclusion Criteria:

Male and female patients aged 18-75 years.

Diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure

between 95 and 114 mmHg).

Exclusion Criteria:

Secondary hypertension.

History of hypersensitivity to ACE inhibitors.

Significant renal or hepatic impairment.

Pregnancy or lactation.

Study Protocol:

Washout Period: A 2- to 4-week single-blind placebo run-in period to establish baseline blood

pressure and ensure compliance.

Randomization: Eligible patients are randomly assigned to receive either cilazapril (at a

specified dose, e.g., 2.5 mg or 5 mg once daily) or a matching placebo.
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Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 8

to 12 weeks).

Blood Pressure Monitoring: Blood pressure is measured at regular intervals (e.g., every 2

weeks) at trough (24 hours post-dose) and sometimes at peak (e.g., 4-6 hours post-dose).

Ambulatory blood pressure monitoring may also be employed.

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters

(e.g., serum creatinine, potassium) throughout the study.

Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in

sitting diastolic blood pressure at the end of the treatment period. Secondary endpoints may

include the change in systolic blood pressure and the proportion of patients achieving a

target blood pressure.

Safety and Tolerability
Cilazapril is generally well-tolerated. The most common adverse events reported in clinical

trials include headache, dizziness, fatigue, and cough.[3] The incidence of cough, a class effect

of ACE inhibitors, is relatively low. Serious adverse events such as angioedema are rare.[3]

Cilazapril has not been shown to have adverse effects on lipid profiles or glucose metabolism.

[2]

This technical guide provides a foundational understanding of the pharmacological profile of

cilazapril. For further detailed information, researchers are encouraged to consult the primary

literature cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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